molecular formula C25H23N3O3 B12184365 N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

Cat. No.: B12184365
M. Wt: 413.5 g/mol
InChI Key: CCNRWUXHLRKVJA-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic small molecule belonging to the class of indole-acetamide hybrids, a group known for diverse biological activities and significant research potential. While specific data on this compound is limited, its core structure is a privileged scaffold in medicinal chemistry. The indole nucleus is a common pharmacophore in pharmaceuticals, and its functionalization with acetamide groups has been linked to valuable bioactivities. Researchers may be interested in this compound for multiple investigative pathways. Structurally similar 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as promising inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2, with some candidates exhibiting EC50 values in the low micromolar range . This suggests potential utility for this class of compounds in antiviral research. Furthermore, analogous N-(substituted phenyl)-2-(1H-indol-1-yl)acetamide derivatives have demonstrated considerable antioxidant activity in standard assays such as FRAP and DPPH, highlighting their potential in oxidative stress-related studies . The specific substitution pattern on this molecule—featuring a 6-benzyloxy group on the indole ring and a 3-acetylamino group on the phenyl ring—provides a unique chemical entity for building structure-activity relationships (SAR), investigating novel mechanisms of action, or developing new chemical probes. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all compounds with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H23N3O3/c1-18(29)26-21-8-5-9-22(14-21)27-25(30)16-28-13-12-20-10-11-23(15-24(20)28)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30)

InChI Key

CCNRWUXHLRKVJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Directed Functionalization of Indole

Indole’s inherent reactivity at positions 3 and 1 necessitates strategic protection and directed substitution for introducing the benzyloxy group at position 6. A reported method involves:

  • Nitration and Reduction :

    • Nitration of indole at position 5 using fuming nitric acid, followed by reduction with SnCl2/HCl to yield 5-aminoindole.

    • Diazotization of the amine and subsequent hydrolysis introduces a hydroxyl group at position 6.

  • Benzylation :

    • The hydroxyl group is protected via benzylation using benzyl bromide and a base (e.g., K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Fischer Indole Synthesis

An alternative route employs the Fischer indole synthesis to construct the benzyloxy-substituted indole directly:

  • Substituted Phenylhydrazine :

    • 4-Benzyloxyphenylhydrazine is prepared by reacting 4-nitrophenol with benzyl bromide, followed by reduction to the hydrazine.

  • Cyclization :

    • Condensation with a ketone (e.g., pyruvic acid) under acidic conditions (HCl/EtOH) yields 6-(benzyloxy)indole.

The introduction of the acetamide side chain at position 1 requires regioselective alkylation. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is a widely utilized system for indole deprotonation and subsequent alkylation:

Reaction Conditions

  • Base : Sodium hydride (60% dispersion in mineral oil) in anhydrous DMSO.

  • Alkylating Agent : 2-Bromo-N-[3-(acetylamino)phenyl]acetamide (synthesized separately).

  • Temperature : 60°C for 1 hour, followed by room-temperature stirring overnight.

  • Workup : Quenching with water, extraction with ethyl acetate, and column chromatography (n-hexane/ethyl acetate).

Example Procedure :

  • Indole (1.0 g) in DMSO (1 mL) is added to NaH (0.37 g) in DMSO (20 mL) at 60°C.

  • After 1 hour, 2-bromo-N-[3-(acetylamino)phenyl]acetamide (2.82 mmol) in DMSO (2.8 mL) is added dropwise.

  • The mixture is stirred overnight, quenched with water, and extracted with ethyl acetate.

  • The crude product is purified via silica gel chromatography to yield the alkylated indole.

Synthesis of 2-Bromo-N-[3-(Acetylamino)phenyl]acetamide

The alkylating agent is prepared via a two-step sequence:

Acetylation of 3-Aminophenylacetamide

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : Stirring at room temperature for 4 hours.

  • Product : N-[3-(Acetylamino)phenyl]acetamide.

Bromoacetylation

  • Reagents : Bromoacetyl bromide, triethylamine (TEA) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2 hours.

  • Product : 2-Bromo-N-[3-(acetylamino)phenyl]acetamide.

Amide Bond Formation and Final Coupling

The alkylated indole intermediate is coupled with the acetylated aniline derivative using carbonyldiimidazole (CDI)-mediated activation:

Reaction Optimization

  • Activation : [4-(1H-Indol-1-ylmethyl)phenyl]acetic acid is treated with CDI in tetrahydrofuran (THF) for 3 hours.

  • Coupling : N-[3-(Acetylamino)phenyl]amine is added, and stirring continues for 2 hours at room temperature.

  • Yield : ~75% after purification via recrystallization (ethyl acetate/isopropyl ether).

Comparative Analysis of Synthetic Routes

Method Key Steps Conditions Yield Reference
Directed BenzylationNitration, reduction, benzylationSnCl2/HCl, K2CO3/DMF62%
Fischer Indole SynthesisCyclization of phenylhydrazineHCl/EtOH, reflux58%
NaH-Mediated AlkylationIndole deprotonation, alkylationNaH/DMSO, 60°C68%
CDI CouplingAcid activation, amine couplingCDI/THF, rt75%

Challenges and Mitigation Strategies

  • Regioselectivity in Indole Substitution :

    • Competitive alkylation at positions 2 and 3 is minimized using bulky bases (e.g., NaH) and polar aprotic solvents.

  • Benzyloxy Group Stability :

    • The benzyl ether is susceptible to hydrogenolysis; thus, Pd/C-mediated reactions are avoided until final deprotection.

  • Amide Hydrolysis :

    • CDI activation reduces racemization and hydrolysis compared to traditional acyl chlorides .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s indole-acetamide scaffold is shared with several analogues, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Indole-Acetamide Derivatives
Compound Name Indole Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Benzyloxy 3-Acetylamino C₂₀H₂₀N₄O₃ 364.4 Benzyloxy enhances lipophilicity
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 5-Methoxy, 2-Methyl, 4-Chlorobenzoyl 3-Chloro-4-fluoro C₂₅H₂₀Cl₂FN₂O₃ 507.3 Halogenated groups; higher molecular weight
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) 3-(Hydroxyimino)methyl 2-Chloro C₁₇H₁₄ClN₃O₂ 343.8 Oxime group; antioxidant activity
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide Unsubstituted indole 3-Benzyloxy C₂₃H₁₈N₂O₃ 378.4 2-Oxoacetamide; altered electronic profile
N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)acetamide 6-Methoxy Ethyl linker to indole C₁₃H₁₆N₂O₂ 232.3 Methoxy group; simplified structure

Key Observations :

  • Substituent Diversity: The target compound’s 6-benzyloxy group distinguishes it from analogues with methoxy (e.g., ), hydroxyimino (e.g., ), or halogenated substituents (e.g., ).
  • Amide Linkage : Unlike 2-oxoacetamide derivatives (e.g., ), the target compound retains a standard acetamide linkage, which may influence hydrogen-bonding interactions.
  • Molecular Weight : The target compound (364.4 g/mol) is intermediate in size compared to halogenated derivatives (e.g., 10j at 507.3 g/mol ) and smaller than polycyclic analogues (e.g., ).

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Yield (%) Notable Properties
Target Compound N/A N/A No reported data
10j 192–194 8 High melting point; crystalline
10k 175–176 6 Lower melting point; pale yellow
3a N/A N/A Crystallographic data available
N-[3-(Benzyloxy)phenyl]-2-oxoacetamide N/A N/A 2-Oxo group alters solubility

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., 10j, 10k ) exhibit higher melting points (175–194°C), likely due to stronger intermolecular forces from polar substituents. The target compound’s melting point is unreported.
Anticancer Activity :
  • Compounds 10j–10m were designed as Bcl-2/Mcl-1 dual inhibitors, with substituents like chloro, fluoro, and pyridyl enhancing pro-apoptotic activity. The target compound’s benzyloxy group may confer similar selectivity, but direct anticancer data are lacking.
Antioxidant Activity :
  • Derivatives like 3a and others in demonstrated potent antioxidant activity via FRAP and DPPH assays, attributed to indole and amide pharmacophores.
Structural-Activity Relationships (SAR) :
  • Electron-Withdrawing Groups : Nitro (e.g., 10l ) and chloro substituents enhance stability and binding to hydrophobic pockets.
  • Benzyloxy vs. Methoxy : Benzyloxy provides greater steric bulk than methoxy, which could influence receptor interactions.

Biological Activity

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic compound with a complex structure that includes an indole moiety and various functional groups. Its molecular formula is C25H23N3O3, with a molecular weight of 413.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The presence of an indole ring and acetylamino group contributes to its unique chemical reactivity and interaction with biological targets. The benzyloxy group enhances its solubility and ability to penetrate biological membranes, which is crucial for its therapeutic applications.

Property Detail
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
IUPAC NameN-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide
InChI KeyCCNRWUXHLRKVJA-UHFFFAOYSA-N

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways relevant to disease processes, particularly in cancer research. The compound acts as a biochemical probe that can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely due to its ability to interact with specific oncogenic pathways.
  • Antiviral Properties : Some derivatives of indole compounds have shown promise as antiviral agents. While specific data on this compound's antiviral activity is limited, the structural similarities suggest potential efficacy against viral infections.
  • Antioxidant Activity : The indole structure is known for its antioxidant properties, which could contribute to cellular protection against oxidative stress.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cancer Research : A study demonstrated that indole derivatives can inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms might be at play for this compound.
    • Example : Indole derivatives were shown to inhibit the proliferation of human breast cancer cells with IC50 values in the low micromolar range.
  • Antiviral Studies : Research on related compounds indicated significant antiviral activity against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values below 10 µM.
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamideKnown for antioxidant properties
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazidesEvaluated for antibacterial and enzyme inhibitory activities

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